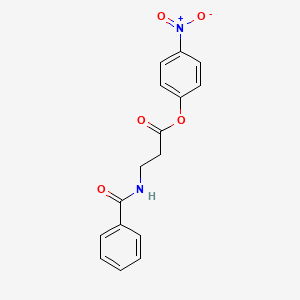![molecular formula C16H15ClN2O4 B5785534 N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide, also known as etoxazole, is an insecticide that is used to control pests in crops. It belongs to the class of acaricides and is used to control mites in crops such as cotton, citrus, and grapes. Etoxazole has been found to be effective against a wide range of mite species and has a low impact on non-target organisms.
Wirkmechanismus
Etoxazole inhibits the synthesis of chitin by binding to the chitin synthase enzyme. Chitin is an essential component of the mite exoskeleton, and without it, the mite cannot survive. Etoxazole also affects the mite's reproductive system by inhibiting the synthesis of ecdysone, which is a hormone that regulates mite growth and development.
Biochemical and Physiological Effects:
Etoxazole has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. Etoxazole has been found to have a low impact on non-target organisms such as bees and earthworms. However, it is toxic to aquatic organisms such as fish and crustaceans.
Vorteile Und Einschränkungen Für Laborexperimente
Etoxazole has several advantages for use in lab experiments. It is effective against a wide range of mite species, and it has a low impact on non-target organisms. Etoxazole is also relatively easy to synthesize and purify. However, N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide has some limitations as well. It is toxic to aquatic organisms, which limits its use in aquatic experiments. Etoxazole also has a short half-life, which means that it may not be effective for long-term pest control.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide. One direction is to develop new formulations of N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide that are more effective against target pests and have a longer half-life. Another direction is to study the effects of N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide on non-target organisms in more detail. Researchers could also investigate the potential for N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide to be used in combination with other insecticides to increase its effectiveness. Finally, researchers could study the potential for N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide to be used in integrated pest management strategies to reduce the use of chemical pesticides in agriculture.
Synthesemethoden
Etoxazole is synthesized by the reaction of 2-methoxybenzohydrazide with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Etoxazole has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of mite species including spider mites, rust mites, and citrus mites. Etoxazole works by inhibiting the synthesis of chitin, which is an essential component of the mite exoskeleton. This leads to the death of the mite.
Eigenschaften
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-8-4-2-6-11(13)16(21)19-18-15(20)10-23-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCZQDHLSYGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)

![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)


![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)
![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)


![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)